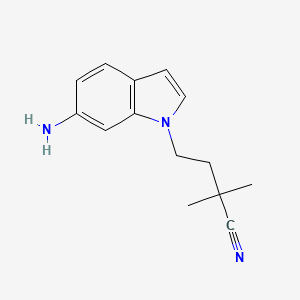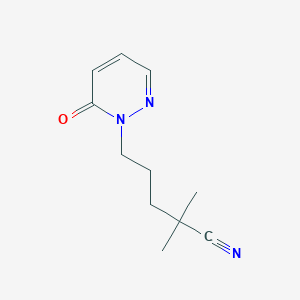![molecular formula C9H13N5S B7589860 N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). These cytokines then stimulate the immune system to attack and destroy cancer cells.
Biochemical and Physiological Effects:
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as TNF-alpha and IFN-alpha, and activate immune cells, such as macrophages and natural killer cells. N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the immune system and its role in cancer. However, one limitation of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine is that it can be toxic at high doses, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine. One area of interest is the development of new cancer therapies that incorporate N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine. Another area of interest is the investigation of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine's potential use in combination with other cancer therapies, such as immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine and its effects on the immune system.
Métodos De Síntesis
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 4,5-dimethylthiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with sodium nitrite and acetic acid to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with methylamine to form N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine.
Aplicaciones Científicas De Investigación
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-6-4-8(15-7(6)2)5-10-9-11-12-13-14(9)3/h4H,5H2,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCKNKNQVHGFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)CNC2=NN=NN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)


![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)


![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589872.png)

![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)


![2-[2-[acetyl(methyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589892.png)